N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide]
Overview
Description
N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] is 456.20490738 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interaction Analysis
Research on compounds structurally similar to N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] has focused on understanding their molecular interactions and structural stability. For instance, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide emphasized the significance of hydrogen bonding, stacking, and halogen bonding in stabilizing molecular structures. The research utilized techniques like Hirshfeld surface analysis and DFT calculations to investigate noncovalent interactions and the compound's stability, offering insights into the design of compounds with desirable properties (Gouda et al., 2022).
Sensing Applications
Naphthalene diimides (NDIs) and their derivatives have been extensively explored for their potential in sensing applications due to their high electron affinity and good charge carrier mobility. These properties make NDIs ideal candidates for organic electronics and sensing devices. A comprehensive review by Kobaisi et al. (2016) highlights the application of NDIs in supramolecular chemistry, sensors, and host-guest complexes, underlining their versatility and potential for innovative sensing solutions (Kobaisi et al., 2016).
Photophysical Properties for Environmental Sensing
A study on the photophysical properties of the plant growth regulator 2-(1-naphthyl) acetamide (NAD) in various solvents revealed insights into its environmental sensing capabilities. The research demonstrated how fluorescence quantum yield and lifetime vary with solvent type, potentially enabling the development of sensitive and selective probes for environmental monitoring (Da Silva et al., 2013).
Antioxidant and Free Radical Scavenging Activity
Derivatives of N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] have been evaluated for their antioxidant and free radical scavenging activities. For example, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide was studied for its ability to scavenge free radicals, highlighting its potential as an antioxidant compound in therapeutic applications (Boudebbous et al., 2021).
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]butyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-27(19-33-25-13-11-21-7-1-3-9-23(21)17-25)29-15-5-6-16-30-28(32)20-34-26-14-12-22-8-2-4-10-24(22)18-26/h1-4,7-14,17-18H,5-6,15-16,19-20H2,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLFYCBSJNJGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCCCNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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